5-ethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

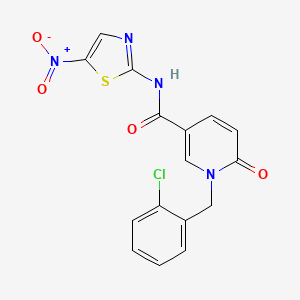

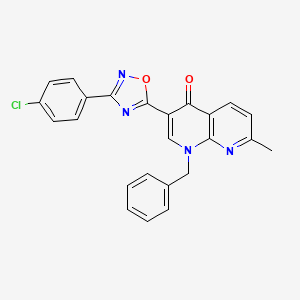

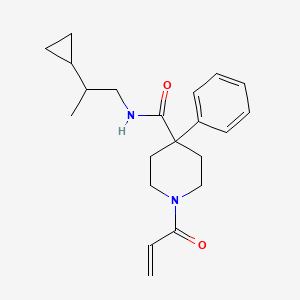

The compound “5-ethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. In this particular compound, the pyrazole ring is substituted with an ethyl group at the 5th position and a 4-methylphenyl group at the 1st position. Additionally, a carboxylic acid functional group is attached to the 4th position of the pyrazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring as a key step, possibly through the reaction of a 1,3-diketone or a beta-ketoester with hydrazine. The ethyl and 4-methylphenyl groups could be introduced through subsequent substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a planar, aromatic ring. The ethyl and 4-methylphenyl substituents would add complexity to the structure and could influence its physical and chemical properties .Chemical Reactions Analysis

As an aromatic compound, this molecule could undergo electrophilic aromatic substitution reactions. The presence of the carboxylic acid group also allows for reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would likely make this compound acidic and polar. The aromatic pyrazole ring could contribute to its stability and possibly its solubility in organic solvents .Aplicaciones Científicas De Investigación

Structural and Spectral Investigations

Research on similar pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has focused on their structural and spectral properties. These studies involve combined experimental and theoretical approaches, including NMR spectroscopy, FT-IR spectroscopy, and X-ray crystallography, alongside theoretical calculations like density functional theory (DFT) to understand the molecular structures and electronic properties of such compounds (Viveka et al., 2016). These methodologies are crucial for elucidating the chemical behavior and reactivity of pyrazole derivatives, laying the groundwork for further applications in material science and drug design.

Corrosion Inhibition

Pyrazole derivatives have been investigated for their potential as corrosion inhibitors. A study on pyranopyrazole derivatives demonstrated their effectiveness in protecting mild steel against corrosion, which is vital for industrial applications such as pickling processes. These compounds were shown to form protective adsorbed films on metal surfaces, with their performance evaluated through methods like gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) (Dohare et al., 2017). This research underscores the importance of pyrazole derivatives in materials science, particularly in enhancing the longevity and durability of metal structures.

Coordination Polymers

The synthesis and characterization of coordination polymers using pyrazole-based ligands reveal the potential of such compounds in constructing novel materials with interesting properties. A study exploring the structural diversity of metal coordination polymers assembled from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands highlights the versatility of pyrazole derivatives in forming various dimensional structures with potential applications in catalysis, molecular recognition, and optoelectronics (Cheng et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-ethyl-1-(4-methylphenyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-12-11(13(16)17)8-14-15(12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQONHMSVIICDKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1C2=CC=C(C=C2)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2867190.png)

![2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2867193.png)

![3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B2867194.png)

![N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide](/img/structure/B2867195.png)

![5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2867204.png)

![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine](/img/structure/B2867209.png)